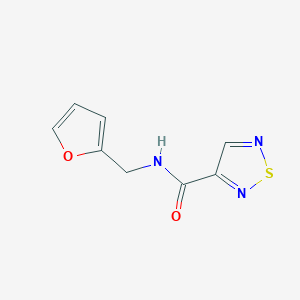

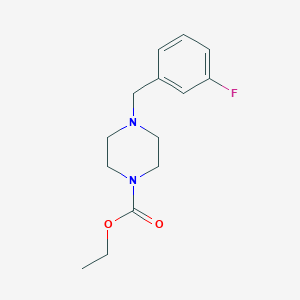

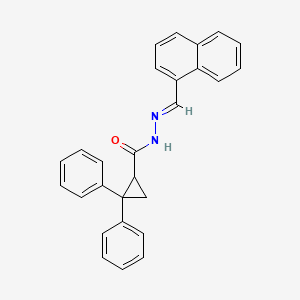

N-(2-furylmethyl)-1,2,5-thiadiazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-1,2,5-thiadiazole-3-carboxamide and related compounds involves several steps, including the reaction of thiadiazoles with various carboxamides. A notable method involves the reaction of 5-alkyl(aryl)-2-amino-1,3,4-thiadiazoles with specific carboxychlorides in the presence of triethylamine, leading to moderate yields of thiadiazole carboxamides. The structures of synthesized compounds are typically confirmed using spectroscopic methods like IR, NMR, and elemental analysis (Tang Zi-lon, 2015).

作用机制

Target of Action

N-(2-furylmethyl)-1,2,5-thiadiazole-3-carboxamide, also known as Furosemide, is a potent loop diuretic that primarily targets the kidneys . It acts on the nephron, the functional unit of the kidney, to increase water loss from the body .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body . This interaction with its targets results in increased urine production and decreased fluid accumulation in the body, relieving symptoms of fluid overload .

Biochemical Pathways

Furosemide affects the sodium-potassium-chloride cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidneys . By inhibiting this transporter, Furosemide prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in the excretion of these electrolytes and water .

Pharmacokinetics

Furosemide has a fast onset and short duration of action . It is well absorbed from the gastrointestinal tract, and its bioavailability is high . The average serum clearance of Furosemide is 66 ml/min in patients with renal insufficiency and 219 ml/min in normal subjects . The drug is extensively bound to plasma proteins, and its unbound fraction rapidly increases with decreasing albumin concentration .

Result of Action

The primary result of Furosemide’s action is diuresis, or increased urine production . This leads to decreased fluid accumulation in the body, relieving symptoms of conditions like congestive heart failure, liver cirrhosis, renal disease, and hypertension .

Action Environment

The efficacy and stability of Furosemide can be influenced by various environmental factors. For example, the drug’s diuretic effect can be affected by the patient’s hydration status and electrolyte balance . Additionally, the drug’s absorption and metabolism can be influenced by factors such as the patient’s renal function and liver function .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-1,2,5-thiadiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-8(7-5-10-14-11-7)9-4-6-2-1-3-13-6/h1-3,5H,4H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJBPOTUEWJCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=NSN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-1,2,5-thiadiazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)

![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)

![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)